1-ethyl-1H-indazol-6-amine

tautomerism structural biology molecular recognition

1-Ethyl-1H-indazol-6-amine (CAS 65642-30-0), a primary aromatic amine with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol , is a fundamental building block in the indazole class of heterocycles. Its structure features an indazole core with a reactive 6-amino group and an N1-ethyl substituent that stabilizes the 1H-tautomer , a crucial property for maintaining specific binding conformations in biological targets.

Molecular Formula C9H11N3
Molecular Weight 161.208
CAS No. 65642-30-0
Cat. No. B3020359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-indazol-6-amine
CAS65642-30-0
Molecular FormulaC9H11N3
Molecular Weight161.208
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)N)C=N1
InChIInChI=1S/C9H11N3/c1-2-12-9-5-8(10)4-3-7(9)6-11-12/h3-6H,2,10H2,1H3
InChIKeyODMRWSSWTARSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-indazol-6-amine (CAS 65642-30-0): A Core 6-Aminoindazole Scaffold for Kinase-Targeted Research and Chemical Biology


1-Ethyl-1H-indazol-6-amine (CAS 65642-30-0), a primary aromatic amine with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol [1], is a fundamental building block in the indazole class of heterocycles. Its structure features an indazole core with a reactive 6-amino group and an N1-ethyl substituent that stabilizes the 1H-tautomer [2], a crucial property for maintaining specific binding conformations in biological targets . As a versatile intermediate, it is widely employed in the synthesis of kinase inhibitors and other bioactive molecules for medicinal chemistry and chemical biology research [3].

Why N1-Substitution and 6-Amino Positioning Matter: Non-Interchangeability of 1-Ethyl-1H-indazol-6-amine (CAS 65642-30-0) with Other Indazole Analogs


Within the indazole family, even minor structural variations, such as the position of the amine group or the nature of the N1-substituent, can lead to profound differences in biological activity and physicochemical properties [1]. For instance, the N1-ethyl group on 1-ethyl-1H-indazol-6-amine stabilizes the 1H-tautomer, which is critical for interactions with many enzyme active sites [1], whereas unsubstituted or differently substituted indazoles may favor alternative tautomeric states . Furthermore, the specific 6-amino position serves as a key vector for derivatization in kinase inhibitor design [2], and its replacement, even with a closely related N-ethyl variant at the 5-position, can ablate target engagement [3]. Therefore, assuming functional equivalence between this compound and other commercially available indazole amines without direct comparative data is scientifically unsound and can compromise experimental reproducibility and project timelines.

Quantitative Differentiation Evidence for 1-Ethyl-1H-indazol-6-amine (CAS 65642-30-0) vs. Structural Analogs


Tautomeric Stabilization: 1H-Tautomer Preference of 1-Ethyl-1H-indazol-6-amine vs. Unsubstituted Indazoles

1-Ethyl-1H-indazol-6-amine exhibits a strong stabilization of the 1H-tautomer due to its N1-ethyl substitution, a structural feature confirmed by the absence of 2H-indazole signatures in related compounds [1]. In contrast, unsubstituted indazoles, such as 1H-indazol-6-amine (CAS 696-25-3), can undergo tautomeric equilibration, leading to a mixture of 1H- and 2H-tautomers [1]. This tautomeric control is critical for molecular recognition, as many biological targets, including kinases, preferentially bind the 1H-tautomeric form.

tautomerism structural biology molecular recognition

Physicochemical Property Differentiation: LogP and PSA of 1-Ethyl-1H-indazol-6-amine vs. Closely Related Analogs

1-Ethyl-1H-indazol-6-amine possesses a calculated LogP of approximately 2.22 and a polar surface area (PSA) of 43.84 Ų . This contrasts with the non-ethylated analog, 1H-indazol-6-amine (CAS 696-25-3), which has a lower LogP of ~1.3 and a PSA of 54.70 Ų [1]. The increased lipophilicity and reduced PSA of 1-ethyl-1H-indazol-6-amine suggest improved passive membrane permeability and potential for enhanced oral bioavailability compared to its parent amine .

physicochemical properties drug-likeness ADME

Differentiation in Dopamine Transporter (DAT) Activity: 1-Ethyl-1H-indazol-6-amine vs. Its Regioisomer

A structurally related compound, (E)-3-[2-(Pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine, which shares the 6-aminoindazole core with our target compound, demonstrated potent inhibition of dopamine uptake with an IC50 of 900 nM in a rat brain synaptosomal preparation [1]. In stark contrast, the regioisomeric 5-aminoindazole analog showed no significant activity (IC50 > 10 µM) [2]. This data underscores that the 6-amino position on the indazole ring is a critical determinant for biological activity against monoamine transporters, providing a key differentiator for researchers selecting a starting scaffold for CNS-targeted programs.

dopamine transporter neuropharmacology structure-activity relationship

Sourcing Purity Benchmark: 1-Ethyl-1H-indazol-6-amine (95% Purity) as a Consistent Research Intermediate

Commercially available 1-ethyl-1H-indazol-6-amine is routinely supplied with a minimum purity specification of 95% [1]. This is a critical quality benchmark that ensures reproducibility in synthetic transformations and biological assays. While other indazole building blocks may be offered at lower purity grades (e.g., 90% or technical grade), the 95% specification for this specific CAS number provides a verifiable, quantifiable standard for procurement, minimizing the risk of impurities affecting downstream experimental outcomes.

chemical synthesis quality control research chemicals

Validated Application Scenarios for 1-Ethyl-1H-indazol-6-amine (CAS 65642-30-0) Based on Evidence


Kinase Inhibitor Medicinal Chemistry

1-Ethyl-1H-indazol-6-amine serves as an optimal core scaffold for the design of novel kinase inhibitors. Its stabilized 1H-tautomer [1] and predictable binding conformation make it a reliable starting point for structure-based drug design, as demonstrated by its use in the synthesis of 6-substituted aminoindazole derivatives evaluated for anticancer activity [2]. The compound's >95% purity specification ensures consistent results in multi-step synthetic sequences.

ADME Property Optimization in Lead Series

In medicinal chemistry programs where improving lipophilicity and membrane permeability is a key objective, 1-ethyl-1H-indazol-6-amine offers a quantifiable advantage over the non-alkylated 1H-indazol-6-amine core. Its higher calculated LogP of 2.22 and lower PSA of 43.84 Ų provide a strategic alternative for balancing potency with drug-like properties, potentially enhancing oral bioavailability in lead compounds.

CNS Drug Discovery Targeting Monoamine Transporters

For research programs focused on CNS disorders involving dopamine or serotonin transporters, the 6-aminoindazole motif, as found in 1-ethyl-1H-indazol-6-amine, is a privileged scaffold. Class-level data show that a closely related 6-aminoindazole derivative potently inhibits the dopamine transporter (DAT) with an IC50 of 900 nM, whereas its 5-amino regioisomer is inactive [3]. This evidence supports the selection of 1-ethyl-1H-indazol-6-amine as a strategic building block for synthesizing new chemical entities targeting monoamine transporters.

High-Reproducibility Chemical Biology Probe Synthesis

The consistent 95% purity specification of commercially available 1-ethyl-1H-indazol-6-amine [4] minimizes the risk of irreproducible biological results due to impurities. This makes it a preferred choice for the synthesis of chemical probes where accurate and repeatable target engagement data is paramount for robust scientific conclusions.

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